molecular formula C8H14O4 B086540 (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate CAS No. 14739-11-8

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate

Cat. No. B086540
CAS RN: 14739-11-8
M. Wt: 174.19 g/mol
InChI Key: CKCWECNJFXXSQU-UHFFFAOYSA-N
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Patent
US07622501B2

Procedure details

To a solution of 28.1 g (212 mmol) of 2,2-dimethyl-1,3-dioxolane-4-methanol and 44 g (361 mmol) of DMAP in 1 L of dichloromethane was added 36 mL (382 mmol) of acetic anhydride dropwise. The resulting mixture was stirred at rt for 0.5 h. The reaction mixture was then quenched with NH4Cl (aq), the organic layer separated and washed with saturated NaHCO3. The organic layer was then dried (Na2SO4), filtered and concentrated in vacuo to give an oil which was used without further purification. 1H NMR (500 MHz, acetone-d6): δ 4.30-4.25 (m, 1H), 4.09-4.01 (m, 1H), 3.72 (dd, 1H), 2.01 (s, 3H), 1.33 (s, 3H), 1.27 (s, 3H).
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Name
Quantity
44 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[O:6][CH:5]([CH2:7][OH:8])[CH2:4][O:3]1.[C:10](OC(=O)C)(=[O:12])[CH3:11]>CN(C1C=CN=CC=1)C.ClCCl>[C:10]([O:8][CH2:7][CH:5]1[CH2:4][O:3][C:2]([CH3:9])([CH3:1])[O:6]1)(=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
28.1 g
Type
reactant
Smiles
CC1(OCC(O1)CO)C
Name
Quantity
36 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
44 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
1 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at rt for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched with NH4Cl (aq)
CUSTOM
Type
CUSTOM
Details
the organic layer separated
WASH
Type
WASH
Details
washed with saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
C(C)(=O)OCC1OC(OC1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.